2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide
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Overview
Description
2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide is a complex organic compound that features a combination of phenoxy, pyrazolo, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]imidazole core, which can be synthesized through cyclization reactions involving hydrazines and aldehydes . The phenoxyethyl sulfonamide moiety can be introduced through nucleophilic substitution reactions, where phenol derivatives react with sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Phenol derivatives, amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]imidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The phenoxy and sulfonamide groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo core and are known for their fluorescence properties.
Imidazole Derivatives: Compounds like imidazole and its derivatives are widely studied for their broad range of biological activities.
Uniqueness
2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide is unique due to its combination of phenoxy, pyrazolo, and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-23(21,13-12-22-14-4-2-1-3-5-14)17-8-9-18-10-11-19-15(18)6-7-16-19/h1-7,10-11,17H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGUASMYDVNAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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